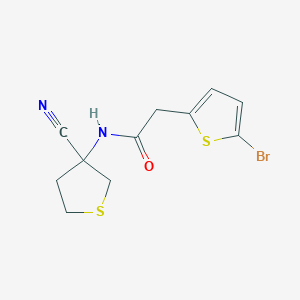

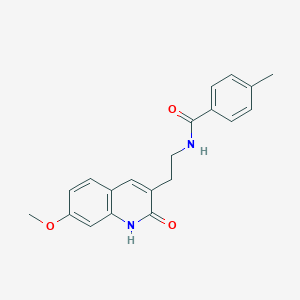

![molecular formula C23H23N5O3 B2678019 8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919010-48-3](/img/structure/B2678019.png)

8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of imidazopurine, which is a type of purine. Purines are biologically significant and are found in many important biomolecules such as DNA and RNA. The naphthalen-1-ylmethyl and hydroxyethyl groups attached to the imidazopurine core could potentially alter its properties and biological activity .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include an imidazopurine core with a naphthalen-1-ylmethyl group and a hydroxyethyl group attached. The exact structure would depend on the positions of these groups on the imidazopurine core .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the hydroxyethyl group could potentially make it more reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, and stability would be influenced by the presence and position of the naphthalen-1-ylmethyl and hydroxyethyl groups .Applications De Recherche Scientifique

Anticancer Applications

Research has shown that derivatives of imidazo[2,1-f]purine, such as certain hydantoin and purine derivatives, exhibit significant anticancer activity against various cancer cell lines, including PC3, SW480, and SW620. These compounds demonstrate high tumor-targeting selectivity and have been evaluated for their potential as thymidine phosphorylase inhibitors, suggesting a promising scaffold for cancer treatment development (A. Zagórska et al., 2021).

Antidepressant and Anxiolytic Activities

Several studies have focused on the synthesis and biological evaluation of imidazo[2,1-f]purine derivatives as potential agents for treating depression and anxiety. One study identified potent ligands for serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitors. Preliminary pharmacological studies in vivo have highlighted the antidepressant and anxiolytic potentials of these compounds, especially noting the enhanced antianxiety effects compared to traditional anxiolytic drugs like diazepam (A. Zagórska et al., 2016).

Antiviral Activity

Research on the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their analogues has uncovered moderate antiviral activities against various viruses, including herpes, rhinovirus, and parainfluenza. This highlights the potential of imidazo[2,1-f]purine derivatives as a new class of antiviral agents, offering a novel approach to combating viral infections (S. H. Kim et al., 1978).

Enzyme Inhibition for Therapeutic Applications

Another promising area of application is the development of enzyme inhibitors. For instance, derivatives of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione have been synthesized as potent inhibitors of d-amino acid oxidase (DAAO), with some compounds showing significant inhibition at nanomolar concentrations. This enzyme plays a crucial role in various physiological processes, and its inhibition can have therapeutic implications for diseases such as schizophrenia (Niyada Hin et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(2-hydroxyethyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3/c1-14-15(2)28-19-20(24-22(28)26(14)11-12-29)25(3)23(31)27(21(19)30)13-17-9-6-8-16-7-4-5-10-18(16)17/h4-10,29H,11-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMQPIMRUCRGIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC4=CC=CC5=CC=CC=C54)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Ethoxypyridin-3-yl)methyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2677937.png)

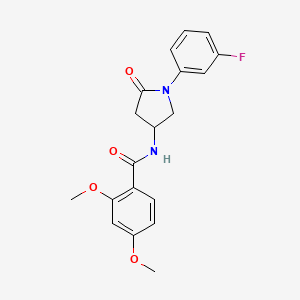

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2677941.png)

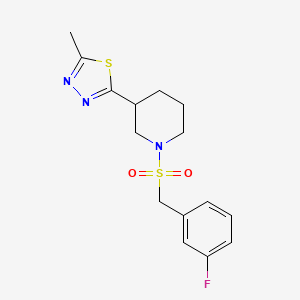

![4-Methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine](/img/structure/B2677942.png)

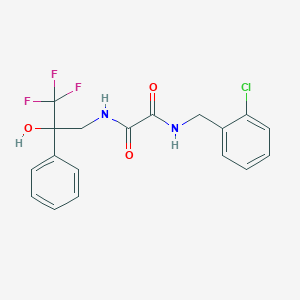

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2677948.png)

![Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate](/img/structure/B2677951.png)

![4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2677953.png)

![1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2677954.png)